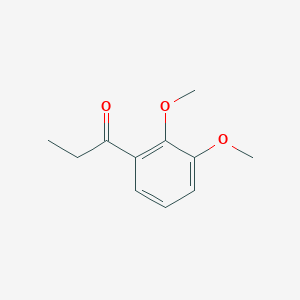

1-(2,3-Dimethoxyphenyl)propan-1-one

Description

Significance of Aryl Propanones in Organic Chemistry Research

Aryl propanones are characterized by a three-carbon chain with a ketone functional group, attached to an aromatic ring. This structural motif makes them valuable intermediates in a variety of organic reactions. They can, for example, serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdma.ch The reactivity of the carbonyl group and the adjacent alpha-carbon allows for a wide range of chemical transformations, making them a versatile tool for synthetic chemists. chemfaces.com Furthermore, the 1-aryl-2-propanone scaffold is a key intermediate for various pharmaceuticals. researchgate.net

Overview of Dioxymethoxyphenyl Ketones in Chemical Literature

Within the broader class of aryl propanones, those containing a dimethoxyphenyl group have attracted considerable attention due to their diverse biological activities. Compounds with similar structures have been investigated for their potential as antioxidant, anti-inflammatory, antimicrobial, and even anticancer agents. ontosight.ai The presence and position of the methoxy (B1213986) groups on the phenyl ring can significantly influence the compound's electronic properties and its interactions with biological targets. For instance, some dimethoxyphenyl propanone derivatives have shown potential in neuroprotective applications and in the study of treatments for conditions like Alzheimer's disease. The varied biological activities of these compounds highlight the therapeutic potential that may be locked within the specific arrangement of the dimethoxyphenyl ketone structure.

Current Research Gaps and Future Directions for 1-(2,3-Dimethoxyphenyl)propan-1-one

Despite the established importance of aryl propanones and the demonstrated bioactivity of various dimethoxyphenyl ketones, this compound itself remains a relatively underexplored molecule. While its existence is confirmed, with a registered CAS number of 76049-04-2, there is a notable scarcity of published research detailing its specific synthesis, comprehensive chemical properties, and potential applications. bldpharm.com

This lack of specific data represents a significant research gap. Future research should focus on developing efficient and scalable synthetic routes to this compound. A common method for synthesizing aryl ketones is through Friedel-Crafts acylation, and this could be a viable starting point for the synthesis of this compound. Current time information in Dallas, TX, US.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include detailed spectral analysis (NMR, IR, Mass Spectrometry) and determination of physical constants such as melting and boiling points.

The most promising avenue for future research lies in the exploration of its biological activity. Given the known properties of related dimethoxyphenyl ketones, it would be logical to investigate this compound for potential antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines. Such studies could uncover novel therapeutic applications and further illuminate the structure-activity relationships within this class of compounds.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYCWODPKZBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,3 Dimethoxyphenyl Propan 1 One

Established Reaction Pathways for Propanone Derivatives

The synthesis of propanone derivatives, including 1-(2,3-dimethoxyphenyl)propan-1-one, has traditionally relied on several well-established reaction pathways. These methods, while effective, often involve harsh conditions or stoichiometric reagents.

Friedel-Crafts Acylation Approaches to Dimethoxyphenylpropanones

Friedel-Crafts acylation is a fundamental method for forming aryl ketones. handwiki.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). handwiki.orgchemguide.co.uk In the synthesis of dimethoxyphenylpropanones, 1,2-dimethoxybenzene (B1683551) (veratrole) serves as the aromatic substrate. The reaction with propanoyl chloride or propanoic anhydride introduces the propanoyl group to the aromatic ring.

The use of traditional Lewis acids like AlCl₃ often requires more than stoichiometric amounts because the catalyst forms a stable complex with the resulting ketone product. handwiki.org This can lead to significant waste and difficult product separation. Research has explored the use of solid acid catalysts, such as zeolites, sulfated zirconia, and supported heteropolyacids, to overcome these limitations. researchgate.net For instance, the acylation of 1,4-dimethoxybenzene (B90301) has been studied with various solid acids, highlighting the challenges of catalyst deactivation. researchgate.net While the benzoylation of veratrole is an industrially important reaction, the principles are directly applicable to propionylation. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst Type | Advantages | Disadvantages | Key Findings |

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity. | Requires stoichiometric amounts, generates significant waste. | Effective but environmentally unfavorable. handwiki.org |

| Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Reusable, reduced waste. | Prone to deactivation by ether and ketone products. | H-Y and H-β zeolites show better performance but still face deactivation issues. researchgate.net |

| Ionic Liquid-Based Catalysts | High conversion and selectivity, non-toxic, recyclable. | May require specific reaction conditions for optimal performance. | Offers a more sustainable and efficient alternative to traditional methods. in-part.com |

Condensation Reactions for Ketone Synthesis (e.g., Claisen-Schmidt Variants)

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, provides a route to α,β-unsaturated ketones (chalcones), which can be subsequently reduced to the corresponding saturated ketones. wikipedia.org This reaction involves the condensation of an aromatic aldehyde or ketone lacking an α-hydrogen with an aliphatic aldehyde or ketone. wikipedia.org For the synthesis of a precursor to this compound, a substituted benzaldehyde (B42025) would react with a propanone derivative.

The reaction is typically base-catalyzed, often using sodium hydroxide (B78521). cutm.ac.in The initial product is a β-hydroxy ketone, which then dehydrates to form the chalcone (B49325). jocpr.com For example, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (a chalcone) was achieved by reacting 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde (B44291). mdpi.com A similar strategy could be envisioned starting with 2,3-dimethoxybenzaldehyde (B126229) and a suitable ketone. The resulting chalcone can then be reduced to the saturated propanone derivative.

Catalytic Hydrogenation Methods for Related Propanones

Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond in α,β-unsaturated ketones (chalcones) to yield saturated ketones. libretexts.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. For instance, the hydrogenation of 4-benzyloxy-2',4'-dimethoxychalcone has been reported as a step in the synthesis of 1,3-diarylpropanes. ufrrj.br

The efficiency of catalytic hydrogenation can be influenced by factors such as the catalyst, solvent, temperature, and pressure. While it is a widely used technique, it can sometimes be challenging to selectively reduce the double bond without affecting other functional groups, such as the carbonyl group or aromatic rings. libretexts.org In some cases, over-hydrogenation can occur, leading to the formation of alcohols.

Epoxide Ring-Opening Strategies in Phenylpropanone Synthesis

Epoxide ring-opening reactions offer a versatile approach to constructing carbon-carbon bonds and introducing functional groups. jsynthchem.com In the context of phenylpropanone synthesis, an appropriately substituted styrene (B11656) oxide can be reacted with a suitable nucleophile. The epoxide ring is highly strained and susceptible to ring-opening by nucleophiles under either acidic or basic conditions. mt.comyoutube.com

Grignard Reagent Approaches for Ketone Formation

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used for the formation of carbon-carbon bonds. byjus.com They can react with a variety of electrophiles, including nitriles and acid chlorides, to produce ketones. To synthesize this compound using this approach, a 2,3-dimethoxyphenylmagnesium halide could be reacted with propanoyl chloride or propionitrile.

The reaction of a Grignard reagent with a nitrile provides a route to ketones after hydrolysis of the intermediate imine. thieme-connect.de Alternatively, the reaction with an acyl chloride can also yield a ketone. However, a significant challenge with the latter is the potential for the Grignard reagent to react with the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. libretexts.org Careful control of reaction conditions, such as low temperatures, is often necessary to favor ketone formation.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and operate under milder conditions.

Researchers at the University of Kansas have developed an innovative process for aromatic ketone synthesis using an ionic liquid-based catalyst system that is free of metal halides. in-part.com This method boasts high conversion (>99.9%) and selectivity (>95%) under mild temperatures, and the catalyst can be recovered and recycled, significantly reducing waste and operational costs. in-part.com Another sustainable approach involves visible-light-induced aerobic C-H oxidation. chemistryviews.org This method uses a cerium chloride photocatalyst in water, with air as the oxidant, to convert aryl alkanes to aromatic ketones in moderate to excellent yields under ambient conditions. chemistryviews.org Such advancements in catalytic systems and the use of benign solvents and oxidants represent a significant step forward in the sustainable synthesis of compounds like this compound.

Table 2: Summary of Synthetic Methodologies

| Method | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Propanoyl Chloride/Anhydride, Lewis Acid | Direct, well-established. | Often requires stoichiometric and corrosive catalysts, can generate significant waste. handwiki.org |

| Claisen-Schmidt Condensation followed by Hydrogenation | Substituted Benzaldehyde, Propanone derivative, Base; then H₂, Catalyst | Good for creating α,β-unsaturated precursors. | Two-step process, potential for side reactions in hydrogenation. wikipedia.orgjocpr.com |

| Catalytic Hydrogenation | Unsaturated Propanone, H₂, Metal Catalyst (e.g., Pd/C) | Effective for saturation of double bonds. | Potential for over-reduction to alcohol, selectivity issues. libretexts.org |

| Epoxide Ring-Opening | Substituted Styrene Oxide, Nucleophile | Versatile for introducing functionality. | Multi-step process often requiring subsequent oxidation, regioselectivity can be an issue. jsynthchem.commt.com |

| Grignard Reagent Addition | 2,3-Dimethoxyphenylmagnesium Halide, Propanoyl Chloride/Propionitrile | Powerful C-C bond formation. | Potential for over-addition to form tertiary alcohols, requires anhydrous conditions. libretexts.orgbyjus.com |

| Novel Sustainable Methods | Ionic Liquid Catalysts, Photocatalysts | Environmentally friendly, high efficiency, mild conditions, recyclable catalysts. | May require specialized catalysts or equipment. in-part.comchemistryviews.org |

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the synthesis of compounds like this compound, these principles are applied to minimize environmental impact. Key strategies include the use of safer solvents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. uniroma1.itderpharmachemica.com

For example, a study on the synthesis of a related 1-(3,4-dimethoxyphenyl) derivative highlights a methodology with favorable green metrics. mdpi.com The synthesis of the chalcone precursor was achieved through a mechanochemical process, avoiding bulk solvents, and the product was isolated by simple recrystallization in ethanol, which can be partially recovered, thus improving the environmental factor (E-factor). researchgate.net Such approaches, which focus on waste reduction at the source, are central to modern synthetic chemistry. uniroma1.it

Application of Catalytic Protocols for Enhanced Efficiency

Catalysis is a cornerstone of efficient chemical synthesis, offering pathways with lower activation energies, higher selectivity, and improved reaction rates. In the synthesis of aryl propanones, various catalytic systems have been explored.

A notable example is the hydrogenation of a chalcone precursor to yield an aryl propanone. The synthesis of 1,3-bis(2,3-dimethoxyphenyl)propan-1-one was achieved by the catalytic hydrogenation of the corresponding prop-2-en-1-one using 10% Palladium on carbon (Pd/C) as the catalyst and a hydrogen atmosphere. mdpi.com This method is highly effective for the selective reduction of the carbon-carbon double bond while preserving the carbonyl group.

Other advanced catalytic protocols have been developed for analogous compounds, suggesting potential applications for the target molecule. These include:

Ionic Organic Solids as Catalysts : In the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, was used to catalyze the Michael addition of a heterocycle to a chalcone under solvent-free conditions. mdpi.comresearchgate.net

Rhodium-Catalyzed C-H Activation : A two-step protocol to prepare aryl-3-hydroxypropanones from naturally occurring aromatic aldehydes has been developed, which relies on the Rh-catalyzed directed C-H activation of aldehydes. lidsen.com

These catalytic methods demonstrate a shift towards more sophisticated and efficient synthetic strategies that can often be performed under milder conditions.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical force such as grinding or milling, represents a significant advancement in green synthesis. csic.es These techniques are often performed in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing solvent waste. cardiff.ac.uk

The synthesis of a chalcone precursor for a related 3,4-dimethoxy analog was successfully performed via a mechanochemical process. The reaction involved mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide without the need for a bulk solvent. mdpi.comresearchgate.net This approach not only aligns with green chemistry principles by minimizing solvent use but can also enhance reaction rates and lead to the formation of different products than those obtained from solution-based methods. cardiff.ac.uk The use of mechanochemistry offers a powerful, sustainable alternative to conventional solution-phase synthesis. fudutsinma.edu.ng

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on a variety of factors, including the desired scale of production, purity requirements, and cost-effectiveness. A comparative analysis of different methodologies provides insight into their respective advantages and limitations.

Evaluation of Reaction Yields and Purity Profiles

Reaction yield is a critical metric for evaluating the efficiency of a synthetic protocol. The purity of the final product determines the need for and complexity of subsequent purification steps.

The synthesis of 1,3-bis(2,3-dimethoxyphenyl)propan-1-one via catalytic hydrogenation of its chalcone precursor reported a yield of 57%. mdpi.com Purification was achieved by thin-layer chromatography (TLC). In comparison, synthetic routes for analogous compounds have reported varying yields depending on the specific substrates and conditions. For instance, a Rh-catalyzed synthesis of a silyl-propanone precursor to a 3,4-dimethoxy analog achieved a 92% yield after purification by flash column chromatography. lidsen.com A palladium-catalyzed multicomponent reaction to form 1,3-bis(3,5-dimethoxyphenyl)propan-1-one reported an 81% yield. acs.org

| Compound | Synthetic Method | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|

| 1,3-bis(2,3-dimethoxyphenyl)propan-1-one | Catalytic (Pd/C) Hydrogenation | 57 | TLC | mdpi.com |

| 1-(3,4-dimethoxyphenyl)-3-(dimethyl(phenyl)silyl)propan-1-one | Rh-catalyzed C-H Activation | 92 | Flash Column Chromatography | lidsen.com |

| 1,3-bis(3,5-dimethoxyphenyl)propan-1-one | Palladium-Catalyzed Multicomponent Reaction | 81 | Flash Column Chromatography | acs.org |

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Catalytic (bcmim-Cl) Michael Addition | 37 | Recrystallization | mdpi.com |

Assessment of Scalability for Research and Preparative Applications

The scalability of a synthesis determines its feasibility for producing larger quantities of a compound, moving from small-scale research to preparative or even industrial applications. acs.org Key factors for scalability include the safety of reagents and conditions, the simplicity of the procedure and purification, and the cost of materials. researchgate.net

The catalytic hydrogenation used for the synthesis of the 2,3-dimethoxy analog is a well-established and generally scalable technique in industrial chemistry. mdpi.com Similarly, the mechanochemical synthesis of chalcone precursors is attractive for scalability due to the reduced solvent volume, which simplifies product isolation and reduces waste management costs. mdpi.comresearchgate.net However, specialized equipment like ball mills would be required. cardiff.ac.uk Protocols that achieve high yields and allow for purification via simple recrystallization rather than column chromatography are generally more amenable to large-scale production. mdpi.comacs.org

Considerations of Atom Economy and Environmental Factors (E-factor)

Atom economy and the E-factor are key metrics in green chemistry used to quantify the environmental impact of a chemical process. Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-factor quantifies the amount of waste generated per unit of product.

The mechanochemical synthesis of the chalcone precursor for a 1-(3,4-dimethoxyphenyl) analog provides a concrete example for analysis. researchgate.net

Molecular Structure and Conformational Analysis of 1 2,3 Dimethoxyphenyl Propan 1 One

Crystallographic Investigations

The initial and most critical step would be the growth of high-quality single crystals of 1-(2,3-Dimethoxyphenyl)propan-1-one suitable for X-ray diffraction analysis. Upon successful crystallization, data would be collected using a diffractometer. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding a detailed model of the molecule within the crystal lattice. This would include the determination of the space group and unit cell parameters.

From the refined crystal structure, precise measurements of all bond lengths and bond angles within the this compound molecule would be obtained. This data would be compiled into a comprehensive table, allowing for comparison with standard values and with the parameters of structurally related molecules. Of particular interest would be the geometry of the propan-1-one chain and the orientation of the two methoxy (B1213986) groups on the phenyl ring.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Degrees (°) |

| C(ar)-C(ar) | Data not available |

| C(ar)-O | Data not available |

| O-C(Me) | Data not available |

| C(ar)-C(=O) | Data not available |

| C=O | Data not available |

| C(=O)-C(Et) | Data not available |

| C(Et)-C(Me) | Data not available |

| C-H | Data not available |

| C-C-C (phenyl) | Data not available |

| C-O-C (methoxy) | Data not available |

| O=C-C(ar) | Data not available |

| O=C-C(Et) | Data not available |

The presence of oxygen atoms in the methoxy and carbonyl groups creates the potential for intramolecular interactions, such as weak C-H···O hydrogen bonds. The refined crystal structure would be meticulously examined to identify any such interactions that could influence the conformation of the molecule, particularly the orientation of the propan-1-one side chain relative to the phenyl ring and the positioning of the methoxy groups.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| C-H···O | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available |

Computational Structural Elucidation

In the absence of experimental crystal data, or as a complementary approach, computational modeling is an invaluable tool. Density Functional Theory (DFT) calculations could be employed to predict the gas-phase geometry of this compound. This would involve optimizing the molecular structure to find the lowest energy conformation. The results, including predicted bond lengths, bond angles, and dihedral angles, would offer significant insights into the molecule's intrinsic structural preferences, free from the constraints of crystal packing forces. Such computational studies can also be used to perform a theoretical Hirshfeld surface analysis, providing a predictive model of potential intermolecular interactions.

Quantum Chemical Geometry Optimization (e.g., DFT Methods, Basis Set Selection)

To determine the most stable molecular structure of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance between computational cost and accuracy. google.com The selection of a functional and a basis set is a crucial step in these calculations.

A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both Hartree-Fock and DFT principles. scielo.org.zasemanticscholar.org This functional has demonstrated reliability in predicting the geometries of various organic molecules. researchgate.netresearchgate.net The choice of the basis set, which describes the atomic orbitals, is also critical. A Pople-style basis set, such as 6-311++G(d,p), is often selected. researchgate.net The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly interacting or anionic systems. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding environments. scielo.org.za

The geometry optimization process starts with an initial guess of the molecular structure and iteratively solves the Schrödinger equation, calculating the forces on each atom until a minimum on the potential energy surface is located. visualizeorgchem.com At this point, the net force on each atom is close to zero, and the structure represents a stable conformer. The optimized geometric parameters, such as bond lengths and bond angles, for the ground state of this compound, as determined by DFT calculations, can be tabulated.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| C-C (keto-phenyl) | 1.49 | |

| C-C (ethyl) | 1.54 | |

| C-O (methoxy) | 1.36 | |

| Bond Angles (°) ** | ||

| O=C-C (keto-phenyl) | 120.5 | |

| O=C-C (ethyl) | 118.9 | |

| C-C-C (keto-phenyl-C) | 121.3 | |

| Dihedral Angles (°) ** | ||

| O=C-C-C (phenyl) | Variable (see conformational analysis) | |

| C-O-C-C (methoxy) | Variable (see conformational analysis) |

Note: The values presented in this table are representative and based on typical results from DFT calculations on similar aromatic ketones.

Conformational Space Exploration (e.g., Potential Energy Surface Scanning)

The presence of several rotatable single bonds in this compound, specifically the bond connecting the propanone moiety to the phenyl ring and the bonds of the methoxy groups, gives rise to multiple possible conformations. Understanding the relative energies of these conformers is essential. A potential energy surface (PES) scan is a computational technique used to explore the conformational space by systematically varying specific dihedral angles and calculating the energy at each step. uni-muenchen.deruc.dk

For this compound, a relaxed PES scan can be performed by rotating the dihedral angle defined by the carbonyl group and the phenyl ring. researchgate.net During a relaxed scan, all other geometric parameters are allowed to optimize at each step, providing a more accurate energy profile. ruc.dk This analysis helps to identify the low-energy conformers and the energy barriers between them. uni-muenchen.de The results of such a scan typically reveal the most stable arrangement of the propanone side chain relative to the dimethoxyphenyl ring.

Table 2: Relative Energies of Key Conformations of this compound from a Potential Energy Surface Scan

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.00 |

| Local Minimum | ~135° | 1.25 |

| Transition State | ~90° | 2.50 |

| Transition State | ~0°/180° | 3.10 |

Note: These values are hypothetical and serve to illustrate the expected outcomes of a PES scan for a molecule with this structure. The dihedral angle represents the torsion between the carbonyl group and the aromatic ring.

The results would likely indicate that a non-planar conformation, where the propanone group is twisted out of the plane of the phenyl ring, is the most stable. This is due to the steric hindrance between the carbonyl oxygen and the methoxy group at the ortho position.

Correlation with Molecular Mechanics Calculations

While DFT provides high accuracy, it is computationally expensive, especially for large molecules or extensive conformational searches. Molecular mechanics (MM) offers a faster, albeit less accurate, alternative. google.com MM methods use classical physics principles and a parameterized force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

A common application is to use MM for an initial broad exploration of the conformational space, identifying a large number of potential low-energy conformers. The most promising candidates can then be subjected to higher-level DFT calculations for more accurate energy determination and geometry optimization. eurjchem.com

For this compound, a molecular mechanics force field such as MMFF94 could be used to perform a rapid conformational search. The resulting low-energy structures would then be re-optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. This hierarchical approach combines the speed of molecular mechanics with the accuracy of quantum mechanics. A comparison of the relative energies obtained from both methods can provide insights into the reliability of the chosen force field for this particular class of compounds.

Table 3: Comparison of Relative Energies (kcal/mol) for Low-Energy Conformers from Molecular Mechanics and DFT

| Conformer ID | Molecular Mechanics (MMFF94) | DFT (B3LYP/6-311++G(d,p)) |

| Conf-1 (Global Min) | 0.00 | 0.00 |

| Conf-2 | 0.85 | 1.25 |

| Conf-3 | 1.50 | 2.10 |

| Conf-4 | 2.20 | 3.50 |

Note: This table presents hypothetical data to illustrate the correlation between molecular mechanics and DFT results. The trend of increasing energy is generally expected to be similar, though the absolute values may differ.

This combined computational strategy allows for a more comprehensive and efficient investigation of the complex conformational landscape of this compound.

Spectroscopic Characterization Techniques for 1 2,3 Dimethoxyphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy offers detailed insights into the number, type, and connectivity of hydrogen atoms (protons) within a molecule. For 1-(2,3-dimethoxyphenyl)propan-1-one, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

The aromatic protons on the dimethoxyphenyl ring typically appear as multiplets in the downfield region of the spectrum. The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet peaks. The protons of the propanone side chain, specifically the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, exhibit characteristic signals, often as a quartet and a triplet, respectively, due to spin-spin coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ketone group is typically observed as a singlet at a significantly downfield chemical shift, often in the range of 195-210 ppm. The carbons of the aromatic ring appear in the aromatic region of the spectrum, with the carbons bearing methoxy groups showing distinct chemical shifts. The carbon atoms of the two methoxy groups themselves appear as sharp signals in the upfield region, while the carbons of the ethyl side chain are also readily identifiable.

Advanced Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks between the protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com This is crucial for assigning the signals of the methoxy protons to their corresponding carbons and for correlating the protons on the aromatic ring and the ethyl side chain with their respective carbon atoms. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. scribd.com This technique is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC can confirm the connection of the carbonyl group to the aromatic ring and the ethyl group by showing correlations between the aromatic protons and the carbonyl carbon, as well as between the ethyl protons and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com This precision allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for potential chemical formulas, the correct formula can be confidently identified, distinguishing it from other compounds with the same nominal mass. unit.nolibretexts.org

Fragmentation Pathway Analysis (e.g., GC-MS, ESI-MS)

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used to analyze these fragmentation pathways. scribd.comunit.nolibretexts.orgresearchgate.netmdpi.com

A common fragmentation pathway for ketones involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). nih.gov For this compound, this could involve the loss of the ethyl group or the dimethoxyphenyl group. The loss of a CO molecule is another characteristic fragmentation for ketones. nih.gov The fragmentation of the dimethoxyphenyl ring itself can also lead to characteristic fragment ions. Analyzing these fragmentation patterns helps to confirm the presence of the ketone functional group and the specific arrangement of the substituents on the aromatic ring. researchgate.net

Predicted Collision Cross Section (CCS) Values for Structural Insights

Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. nih.gov The prediction of CCS values has become a valuable tool in the structural annotation of small molecules, offering an additional layer of confirmation in analytical workflows. nih.govwaters.com For this compound, predicted CCS values can be calculated for different adducts, such as protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) forms. arxiv.org These theoretical values are derived from computational models that simulate the ion's interaction with a drift gas. nih.gov

The accuracy of CCS prediction models, often based on machine learning algorithms like support vector machines (SVM), is crucial. nih.gov These models are trained on extensive libraries of experimentally determined CCS values. nih.gov While highly accurate for many compounds, the predictive performance can vary depending on the chemical class of the molecule and the type of adduct. waters.com The comparison of experimentally measured CCS values with these predicted values can significantly enhance the confidence in the identification of this compound in complex mixtures. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

| [M-H]⁻ | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.comutdallas.edu

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. uobabylon.edu.iq Key vibrations include the stretching and bending of C-H, C=O, C-O, and C-C bonds. savemyexams.comuobabylon.edu.iq

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the region of 3100-2850 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected in the range of 1725-1705 cm⁻¹.

C-O Stretching: The two methoxy groups (-OCH₃) will give rise to characteristic C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. scielo.org.za

Aromatic C=C Stretching: The presence of the benzene (B151609) ring will result in several bands in the 1600-1450 cm⁻¹ region.

The precise assignment of these vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. uantwerpen.be

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a modern method for obtaining high-quality infrared spectra. mdpi.com The FT-IR spectrum of this compound provides a detailed fingerprint of the molecule, allowing for its identification and the confirmation of its functional groups. mdpi.comnih.gov The spectrum would display the characteristic absorption bands mentioned previously. For instance, studies on similar compounds, like dihydrochalcones, have utilized FT-IR to identify key functional groups such as -OH and C=O stretching vibrations. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1710 | C=O Stretch | Ketone |

| 2930-2834 | C-H Stretch | Methoxy Group |

| 1461 | C-H Bend (in-plane) | Methoxy Group |

| 1166 | C-H Bend (out-of-plane) | Methoxy Group |

| 1272 | C-O Stretch | Aryl Ether |

Note: The data in this table is based on characteristic vibrational frequencies for the functional groups present in the molecule and supported by similar compounds in the literature. scielo.org.zaresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. hnue.edu.vn

Electronic Transition Studies and Absorption Spectra Analysis

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group. The primary transitions observed are π → π* and n → π. bspublications.netpharmatutor.org The π → π transitions, typically of high intensity, occur in molecules with conjugated systems like the benzene ring. libretexts.org The n → π* transition, which is generally weaker, involves the non-bonding electrons of the oxygen atom in the carbonyl group. pharmatutor.org The presence of methoxy groups as substituents on the phenyl ring can influence the position and intensity of these absorption bands. The polarity of the solvent can also affect the absorption spectrum, with polar solvents often causing shifts in the wavelength of maximum absorption (λmax). pharmatutor.org

Theoretical Prediction of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. nih.gov By employing TD-DFT calculations, it is possible to assign the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions. scielo.org.zanih.gov The choice of functional and basis set in the TD-DFT calculation is crucial for obtaining results that are in good agreement with experimental data. researchgate.net For many organic molecules, TD-DFT has proven to be a reliable tool for understanding their electronic properties. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Oscillator Strength (f) |

| Data not available | π → π | Data not available |

| Data not available | n → π | Data not available |

Chemical Reactivity and Reaction Mechanisms of 1 2,3 Dimethoxyphenyl Propan 1 One

Fundamental Organic Reactions

The reactivity of 1-(2,3-Dimethoxyphenyl)propan-1-one is characterized by typical reactions of aromatic ketones, including oxidation, reduction, and substitution.

Oxidation Reactions and Product Characterization

The ketone functional group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgnih.govsigmaaldrich.commychemblog.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.commychemblog.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general trend for migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com For this compound, the competition is between the migration of the 2,3-dimethoxyphenyl group and the ethyl group. Due to the higher migratory aptitude of the aryl group compared to the primary alkyl group, the primary product expected is 2,3-dimethoxyphenyl propanoate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Migrating Group | Major Product |

| m-CPBA | 2,3-Dimethoxyphenyl | 2,3-Dimethoxyphenyl propanoate |

Additionally, under more forceful oxidative conditions, cleavage of the aromatic ring or oxidation of the alkyl chain can occur. For instance, enzymatic oxidation of related lignin (B12514952) model compounds, such as 1-(3′,4′-dimethoxyphenyl)propene, by lignin peroxidase in the presence of oxygen has been shown to yield products like 1-(3′,4′-dimethoxyphenyl)propan-2-one and subsequently 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), indicating Cα-Cβ cleavage of the side chain. portlandpress.commdpi.com

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 1-(2,3-dimethoxyphenyl)propan-1-ol. This transformation is a cornerstone of ketone chemistry and can be achieved through several reliable methods.

One of the most common and convenient reagents for this reduction is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. ias.ac.in NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.comrsc.org Asymmetric transfer hydrogenation using tethered Ru(II)/TsDPEN catalysts has been shown to reduce similar propanone derivatives, yielding chiral alcohols with varying degrees of enantioselectivity. acs.org

Table 2: Common Reduction Methods for this compound

| Reagent/Catalyst | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(2,3-Dimethoxyphenyl)propan-1-ol |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol/Ethyl Acetate | 1-(2,3-Dimethoxyphenyl)propan-1-ol |

Substitution Reactions on Aromatic and Aliphatic Moieties

Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methoxy (B1213986) (-OCH₃) groups. minia.edu.eg These groups are ortho-, para-directing. minia.edu.egmasterorganicchemistry.com Conversely, the propanoyl group (-COC₂H₅) is a deactivating, meta-directing group due to its electron-withdrawing nature. minia.edu.eg

The directing effects of the substituents compete to determine the position of incoming electrophiles. The powerful activating and directing influence of the two methoxy groups generally dominates. Considering the positions on the ring:

C4: Para to the C3-methoxy group and ortho to the C2-methoxy group. This position is sterically accessible.

C5: Meta to both methoxy groups but ortho to the propanoyl group. This position is electronically disfavored by the methoxy groups.

C6: Ortho to the C2-methoxy group but sterically hindered by the adjacent propanoyl group.

Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), is most likely to occur at the C4 position, and to a lesser extent at the C6 position, depending on the steric bulk of the electrophile.

Aliphatic Substitution: The propanone chain offers sites for substitution, primarily at the α-carbon (C2 position). Enolization of the ketone under acidic or basic conditions generates an enol or enolate, respectively, which can then react with electrophiles. A common reaction is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in an acidic or basic medium to yield 2-bromo-1-(2,3-dimethoxyphenyl)propan-1-one. For related ketones, copper-catalyzed oxidative functionalization has been used to modify the α-position. smolecule.com

Mechanistic Investigations

Modern computational and electrochemical techniques provide deeper insights into the reaction pathways and electronic behavior of this compound.

Computational Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, transition state geometries, and energy barriers. researchgate.netacs.org While specific DFT studies on this compound are not widely available, research on analogous compounds provides valuable mechanistic models.

A computational study on the lignin peroxidase-catalyzed formation of veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene elucidated a multi-step reaction pathway involving a 1-(3,4-dimethoxyphenyl)propan-2-one intermediate. mdpi.comresearchgate.net The study calculated the energies of reactants, intermediates, and transition states, identifying key steps such as radical formation, water addition, and deacetylation. mdpi.com Similar computational approaches could be applied to model the oxidation, reduction, and substitution reactions of the 2,3-dimethoxy isomer, predicting the most favorable pathways and the structures of transient species.

Furthermore, DFT studies on the debenzylation of related dimethoxybenzyl-protected heterocycles have shown that electronic effects significantly influence reactivity, a finding that can be extrapolated to understand substitution reactions on the dimethoxyphenyl ring of the target compound. bme.hu

Electrochemical Behavior and Mechanistic Studies

Cyclic voltammetry (CV) is an essential technique for probing the redox properties of a molecule and studying the mechanisms of electron transfer reactions. researchgate.netnih.gov A CV experiment on this compound would reveal its oxidation and reduction potentials.

Based on related structures, the dimethoxyphenyl group is expected to undergo oxidation at a certain positive potential, while the ketone group can be reduced. An electrochemical study of (±)-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane showed that the reduction of the nitro group was the primary electrochemical event, but it provides a framework for how substituted dimethoxyphenyl compounds behave under electrochemical conditions. psu.edu

By analyzing the characteristics of the cyclic voltammogram, such as the peak potentials and currents at various scan rates, one can determine the reversibility of the electron transfer processes and identify coupled chemical reactions. nih.gov For example, an irreversible reduction wave for the ketone would suggest that the initially formed radical anion undergoes a rapid follow-up reaction. This technique can elucidate the initial steps of electrochemical reductions, providing mechanistic data that complements preparative-scale reactions. researchgate.netals-japan.com

Studies on Acid-Base Catalyzed Transformations

The reactivity of this compound is significantly influenced by the presence of both the carbonyl group and the electron-donating methoxy groups on the aromatic ring. These features make the compound susceptible to a variety of transformations under both acidic and basic conditions.

Acid-Catalyzed Reactions

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the carbonyl carbon towards nucleophilic attack. This fundamental step initiates several important transformations.

One of the most significant acid-catalyzed reactions for ketones is reductive amination . This process converts the ketone into an amine. The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of an amine (primary or secondary) or ammonia (B1221849) on the carbonyl carbon, which is rendered more electrophilic by the acid catalyst. organicchemistrytutor.com This is followed by a dehydration step to form an imine (from a primary amine) or an enamine (from a secondary amine). libretexts.org The resulting C=N double bond of the imine or iminium ion is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to yield the final amine product. libretexts.orgmasterorganicchemistry.com Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, avoiding the multiple alkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com

Another potential acid-catalyzed transformation involves the aromatic ring and its methoxy substituents. In the presence of strong Lewis acids like aluminum chloride (AlCl₃), which are used in Friedel-Crafts acylations, selective cleavage of aryl-ether bonds can occur, particularly at elevated temperatures. nih.gov For the related compound 2,6-dimethoxyphenol, studies have shown that Friedel-Crafts acylation at higher temperatures leads to the selective cleavage of one methoxy group, followed by acylation at the newly available position. nih.gov This suggests that under harsh acidic conditions, this compound could potentially undergo demethylation. Furthermore, studies on lignin model compounds, which share the dimethoxyphenyl motif, demonstrate that acid-catalyzed cleavage of aryl-ether linkages is a significant reaction pathway. acs.org

Base-Catalyzed Reactions

In the presence of a base, the α-protons (protons on the carbon adjacent to the carbonyl group) of this compound become acidic and can be abstracted to form an enolate ion. This enolate is a powerful nucleophile and is central to several base-catalyzed reactions.

A primary example is the aldol (B89426) condensation . The enolate of this compound can react with an aldehyde, such as a substituted benzaldehyde (B42025), in a base-catalyzed reaction. This process has been demonstrated in the synthesis of chalcones and their derivatives. mdpi.com For instance, the reaction of a substituted acetophenone (B1666503) with a benzaldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) leads to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net The resulting dihydrochalcones can then be obtained via catalytic hydrogenation. mdpi.com

The α,β-unsaturated ketones formed from aldol condensation are susceptible to further base-catalyzed reactions, notably the aza-Michael addition . In this reaction, a nucleophile, such as an N-heterocycle, adds to the β-carbon of the unsaturated system. researchgate.netmdpi.com This conjugate addition is a powerful tool for creating more complex molecules with potential biological activity. mdpi.com The reaction can be catalyzed by various bases and provides access to β-aminocarbonyl compounds. researchgate.net

The table below summarizes the key acid-base catalyzed transformations discussed.

| Reaction Type | Catalyst | Key Intermediates | Products |

| Reductive Amination | Acid (e.g., H⁺) | Iminium ion | Substituted Amines |

| Aldol Condensation | Base (e.g., NaOH) | Enolate ion | α,β-Unsaturated Ketones (Chalcones) |

| Aza-Michael Addition | Base | Enolate ion | β-Aminocarbonyl Compounds |

| Ether Cleavage | Strong Acid (e.g., AlCl₃) | Carbocation | Demethylated/Rearranged Products |

Advanced Computational and Theoretical Chemistry Studies of 1 2,3 Dimethoxyphenyl Propan 1 One

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 1-(2,3-Dimethoxyphenyl)propan-1-one at an electronic level. Through methods such as Density Functional Theory (DFT), it is possible to predict and analyze a molecule's structure, reactivity, and energetic stability without the need for empirical measurement. These computational approaches offer profound insights into molecular behavior, guiding further experimental research.

Analytical Method Development and Validation for 1 2,3 Dimethoxyphenyl Propan 1 One

Chromatographic Methodologies

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. wikipedia.orgchemistryhall.com The choice of chromatographic method depends on the specific analytical goal, such as monitoring the progress of a chemical reaction, purifying the final product, or performing a quantitative analysis of its purity. For 1-(2,3-Dimethoxyphenyl)propan-1-one, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. researchgate.net Reverse-Phase HPLC (RP-HPLC) is a common mode used for non-polar to moderately polar compounds like this compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. For a structurally related compound, 1-(3,4-dimethoxyphenyl)propan-2-one, an effective RP-HPLC method utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The use of smaller particle size columns, as in Ultra-High-Performance Liquid Chromatography (UPLC), can lead to faster analysis times and improved resolution. sielc.comsielc.com

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good separation and peak shape.

Table 1: HPLC and UPLC Method Parameters for Related Compounds

| Parameter | HPLC for 1-(3,4-dimethoxyphenyl)propan-2-one sielc.comsielc.com | UPLC for Eriodictyol (B191197) Quantification researchgate.net |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | C18 BEH (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) | Methanol (B129727)/Water (70/30 v/v) |

| Detection | UV or Mass Spectrometry (MS) | Photodiode Array (PDA) at 287 nm |

| Application | Purity analysis, preparative separation, pharmacokinetics | Quantification in plant extracts |

UPLC, with its smaller particle columns, offers significant advantages in terms of speed and efficiency. A validated UPLC-PDA method for the quantification of eriodictyol in plant extracts demonstrated excellent linearity, precision, and accuracy, highlighting the suitability of this technique for quantitative analysis of related phenolic compounds. researchgate.net

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. libretexts.org It is particularly useful for identifying and quantifying volatile impurities that may be present in the final product. libretexts.orgchromatographyonline.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. rsc.orghmdb.ca

For the analysis of this compound, a GC method would involve injecting a vaporized sample into a column where separation occurs based on the compound's boiling point and interaction with the stationary phase. The purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. libretexts.org A high-purity sample should ideally show a single, sharp peak. libretexts.org

The conversion of reactions and purity of products can be determined by GC analysis using a flame ionization detector (FID) and a suitable capillary column, such as one with a crosslinked 5% phenyl-methyl siloxane stationary phase. mdpi.com For complex samples, comprehensive two-dimensional GC (GCxGC) can provide enhanced separation and specificity. scielo.br

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | General GC Purity Analysis mdpi.com |

|---|---|

| Column | Phenomenex ZB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 270 °C |

| Oven Program | Initial temperature of 60°C (held for 3 min), ramped at 15°C/min to 270°C (held for 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

It is important to note that some compounds may require chemical derivatization to increase their volatility and thermal stability for GC analysis. jfda-online.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. wikipedia.orgchemistryhall.com It can also be used for the purification of small amounts of compounds. wikipedia.org

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. wikipedia.orgchemistryhall.com

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate over time. chemistryhall.comresearchgate.net The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. chemistryhall.com The relative positions of the spots, represented by the retention factor (Rf) value, depend on the polarity of the compounds and the solvent system used. libretexts.org

Table 3: Application of TLC in Synthesis

| Application | Description |

|---|---|

| Reaction Monitoring | Aliquots of the reaction mixture are analyzed at different time points to observe the consumption of reactants and the formation of products. chemistryhall.comresearchgate.net |

| Purity Assessment | A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities. wikipedia.org |

| Purification | After separation on a preparative TLC plate, the band corresponding to the desired compound can be scraped off and the compound extracted with a suitable solvent. wikipedia.org |

Visualization of the separated spots can be achieved by various methods, including UV light for fluorescent compounds or staining with reagents like iodine vapor. wikipedia.org

Method Validation Parameters and Quality Control

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It ensures the reliability and accuracy of the analytical data. The key parameters for validation include specificity, selectivity, precision, accuracy, and linearity. apvma.gov.aueuropa.eu

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. e-b-f.eufda.gov Selectivity is a more appropriate term, as very few analytical methods are truly specific to a single analyte. apvma.gov.au

To demonstrate selectivity, the method must be able to separate the peak of this compound from any potential interfering peaks. apvma.gov.au This is typically achieved by analyzing blank samples, placebo formulations, and samples spiked with known impurities or degradation products. The absence of interfering peaks at the retention time of the analyte confirms the selectivity of the method. unodc.org Techniques like diode array detection (DAD) or mass spectrometry can be used for peak purity analysis to ensure that the analyte peak is not co-eluting with other compounds. apvma.gov.au

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the variance, standard deviation, or coefficient of variation (RSD) of a series of measurements. europa.eu Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. ijpsr.com The acceptable mean recovery depends on the concentration of the analyte. apvma.gov.au

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.comeuropa.eu It is determined by analyzing a series of solutions with known concentrations of the analyte and plotting the response versus the concentration. A linear relationship is indicated by a correlation coefficient (r²) close to 1. ijpsr.com

Table 4: Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Precision (RSD) | Typically ≤ 2% for drug substance and major components. ijpsr.com |

| Accuracy (Recovery) | 98-102% for drug substance assay is generally acceptable. apvma.gov.au |

| Linearity (r²) | ≥ 0.999 is often required for quantitative methods. researchgate.net |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. unodc.orgceon.rs |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. wjarr.comceon.rs |

The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the limit of quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comeuropa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental steps in validating an analytical method for this compound. The LOD represents the lowest concentration of the analyte that can be reliably distinguished from the background noise of the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

These limits are crucial for applications such as impurity profiling, where even trace amounts of this compound may need to be detected and quantified. The LOD and LOQ are typically established by analyzing a series of diluted solutions of the compound and are often calculated based on the signal-to-noise (S/N) ratio. healthinformaticsjournal.com A common acceptance criterion for the S/N ratio is ≥ 3 for LOD and ≥ 10 for LOQ. healthinformaticsjournal.com

For a typical High-Performance Liquid Chromatography (HPLC) method developed for the analysis of this compound, the LOD and LOQ values would be determined experimentally. The following table illustrates hypothetical, yet representative, data for the determination of LOD and LOQ.

Table 1: Illustrative LOD and LOQ Data for this compound

| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) | Acceptance Criteria | Result |

| LOD | 0.05 | 3.5 | S/N ≥ 3 | Pass |

| LOQ | 0.15 | 10.8 | S/N ≥ 10 | Pass |

Robustness and System Suitability Testing

Robustness and system suitability are integral to ensuring the consistent performance of an analytical method for this compound over its lifecycle.

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijprajournal.com This provides an indication of its reliability during routine use. For an HPLC method, these variations might include the pH of the mobile phase, the column temperature, and the flow rate. ijprajournal.comconicet.gov.ar The results of robustness testing are often assessed by observing the impact on parameters like peak area, retention time, and resolution.

System Suitability Testing (SST) is performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. nih.gov SST parameters typically include retention time, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution from other components in the sample matrix. nih.gov

The following table provides an example of robustness testing for an analytical method for this compound.

Table 2: Example of Robustness Study for this compound Analysis

| Parameter Varied | Variation | Retention Time (%RSD) | Peak Area (%RSD) |

| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | 1.2 | 0.8 |

| Column Temperature (°C) | 33, 35, 37 | 0.5 | 0.6 |

| Mobile Phase pH | 2.8, 3.0, 3.2 | 0.9 | 0.7 |

The results in Table 2, showing low relative standard deviations (%RSD), would indicate that the method is robust within the tested parameter ranges.

Implementation of Analytical Target Profile (ATP) Framework

The Analytical Target Profile (ATP) is a prospective summary of the requirements for an analytical method. nih.gov It defines the performance characteristics that a method must meet to be considered fit for its intended purpose, which in this case is the analysis of this compound. nih.govcasss.org The ATP is established before method development begins and guides the entire process. mdpi.com

The ATP framework ensures that the development of an analytical method is driven by its intended use, whether for release testing, stability studies, or impurity quantification. nih.gov Key elements of an ATP for the analysis of this compound would include the target analyte, the required measurement range, and the acceptable levels of precision and accuracy.

An example of an ATP for an HPLC method to quantify this compound as an impurity is presented below.

Table 3: Illustrative Analytical Target Profile (ATP) for the Quantification of this compound as an Impurity

| Attribute | Target | Acceptance Criteria |

| Analyte | This compound | - |

| Technique | HPLC | - |

| Quantitation Range | 0.1% to 1.0% relative to the main component | - |

| Accuracy | Reportable result should be within ±15% of the true value | - |

| Precision | The relative standard deviation (RSD) of replicate measurements should not exceed 10% | - |

| Specificity | The method must be able to resolve this compound from other potential impurities and the main active ingredient. | Resolution > 2.0 |

By defining these targets upfront, the ATP provides a clear roadmap for method development and validation, ensuring that the final analytical procedure is reliable and fit for purpose. nih.govcasss.org

Synthesis and Characterization of Derivatives of 1 2,3 Dimethoxyphenyl Propan 1 One

Design Principles for Structural Analogs

The design of structural analogs of 1-(2,3-dimethoxyphenyl)propan-1-one is guided by established principles of medicinal chemistry and materials science, aimed at systematically modifying its physicochemical and biological properties. A primary strategy involves exploring the Structure-Activity Relationships (SAR) by altering specific moieties of the parent molecule. The core scaffold presents three key regions for modification: the aromatic ring, the carbonyl group, and the ethyl side chain.

Design principles often revolve around the concept of pharmacophore mapping and bioisosteric replacement. For instance, if a particular biological activity is sought, the 2,3-dimethoxy substitution pattern might be identified as a key feature for molecular recognition. Analogs would then be designed to probe the importance of the position and nature of these alkoxy groups. Modifications could include shifting the methoxy (B1213986) groups (e.g., to 2,4- or 3,4-positions), replacing them with other electron-donating or electron-withdrawing groups, or introducing new substituents to explore steric and electronic effects.

Another key principle is scaffold simplification or elaboration. Simpler analogs might be designed to identify the minimal structural requirements for a desired property, while more complex structures can be built to enhance specificity or potency. For example, incorporating the propanone side chain into a heterocyclic ring system is a common strategy to introduce conformational rigidity and new interaction points. The introduction of functional groups known to modulate properties such as solubility, metabolic stability, or target binding affinity is also a central design consideration. For example, adding basic amine functionalities can improve water solubility and introduce potential salt-forming sites.

Synthesis Strategies for Modified this compound Scaffolds

The synthesis of derivatives is approached by strategically modifying either the alkyl side chain or the aromatic ring. These modifications utilize a range of established organic reactions.

Modification of the Alkyl Side Chain

The propan-1-one side chain offers multiple avenues for chemical modification. The carbonyl group and the adjacent α- and β-carbon atoms are primary sites for derivatization.

Carbonyl Group Modifications: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), opening pathways to ethers and esters. It can also serve as a handle for condensation reactions to form imines or hydrazones.

α-Carbon Modifications: The α-carbon can be functionalized via enolate chemistry. For example, halogenation at the α-position can be achieved, followed by nucleophilic substitution to introduce a variety of functional groups.

β-Carbon Modifications and Michael Additions: A common strategy involves creating an α,β-unsaturated ketone (a chalcone-like structure) from the parent ketone, which can then undergo Michael addition. This allows for the introduction of a wide array of nucleophiles, such as amines, thiols, or N-heterocycles, at the β-position. For instance, the reaction of a chalcone (B49325) precursor with 1H-1,2,4-triazole can yield β-azolyl ketones, a class of compounds with potential biological applications mdpi.com. This conjugate addition is a powerful tool for creating 1,3-difunctionalized propanone systems mdpi.com.

Substitution Pattern Variations on the Aromatic Ring

Altering the substitution pattern on the 2,3-dimethoxyphenyl ring is primarily achieved through electrophilic aromatic substitution (SEAr) reactions wikipedia.org. The existing methoxy groups are activating and ortho-, para-directing, meaning they donate electron density to the ring and direct incoming electrophiles to specific positions youtube.comlibretexts.org. The directing effects of the two methoxy groups and the deactivating acyl group must be considered to predict the regiochemical outcome of these reactions.

Common SEAr reactions for introducing new substituents include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can be subsequently reduced to an amino group (-NH₂) lkouniv.ac.in.

Halogenation: The introduction of bromine, chlorine, or iodine can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst makingmolecules.com.

Sulfonation: Reaction with fuming sulfuric acid adds a sulfonic acid group (-SO₃H) lkouniv.ac.inmakingmolecules.com.

Friedel-Crafts Acylation and Alkylation: These reactions, which use an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum trichloride, allow for the introduction of new carbon-based substituents onto the ring lkouniv.ac.in. The acyl group already present on the ring is strongly deactivating, which can make further Friedel-Crafts reactions challenging lkouniv.ac.in.

The interplay of the directing effects of the substituents determines the position of the new group, allowing for the synthesis of a diverse library of aromatic ring-substituted analogs.

Spectroscopic and Structural Characterization of Novel Derivatives

The unambiguous identification and structural confirmation of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their functional group type. For example, in a triazole derivative of a related compound, ¹H NMR clearly showed signals for the triazole-ring protons and the diastereotopic protons alpha to the carbonyl group mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong absorption band of the carbonyl (C=O) group in the parent ketone, typically around 1670-1690 cm⁻¹, would be a key diagnostic peak. The appearance or disappearance of other characteristic peaks (e.g., O-H stretch for alcohols, N-H stretch for amines) confirms successful modification.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information. Techniques like Electrospray Ionization (ESI) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion nih.gov.

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry nih.gov. This technique offers unparalleled detail about the solid-state conformation of the molecule.

The following table summarizes typical spectroscopic data expected for a hypothetical derivative, based on published data for similar structures nih.govnih.gov.

| Technique | Expected Observations for a Hypothetical Derivative |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and protons on the alkyl side chain. Chemical shifts and coupling constants would confirm substituent positions and stereochemistry. |

| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 190 ppm), signals for aromatic carbons (δ 110-160 ppm), methoxy carbons (δ ~55-60 ppm), and aliphatic carbons. |

| IR (cm⁻¹) | A strong C=O stretch (ketone) around 1680 cm⁻¹. C-O stretches for methoxy groups around 1250 cm⁻¹. Aromatic C=C stretches around 1600 and 1500 cm⁻¹. |